molecular formula C18H17ClF3N3O B2431492 1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 900015-68-1

1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B2431492
CAS No.: 900015-68-1
M. Wt: 383.8
InChI Key: NWRRMHFPFNRMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a synthetic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving a chlorophenyl halide and the piperazine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Pyridinyl Group: The pyridinyl group is incorporated through a reaction with a pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Properties

IUPAC Name

1-[3-[4-(4-chlorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O/c1-12(26)17-16(10-13(11-23-17)18(20,21)22)25-8-6-24(7-9-25)15-4-2-14(19)3-5-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRRMHFPFNRMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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